molecular formula C29H35Cl3N6O3S2 B2483305 Avatrombopag hydrochloride

Avatrombopag hydrochloride

Cat. No.: B2483305
M. Wt: 686.1 g/mol
InChI Key: JSHJSCRYBTVFTI-UHFFFAOYSA-N
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Description

YM477 (hydrochloride) is an orally active thrombopoietin receptor agonist. Thrombopoietin is the principal physiological regulator of platelet production. YM477 acts specifically on the thrombopoietin receptor and stimulates the development and maturation of megakaryocytes, which are the precursor cells to platelets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM477 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production of YM477 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

YM477 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving YM477 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions involving YM477 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) to ensure their purity and identity .

Scientific Research Applications

YM477 has several scientific research applications, including:

Mechanism of Action

YM477 exerts its effects by specifically binding to the thrombopoietin receptor on the surface of megakaryocytes and hematopoietic stem cells. This binding stimulates the development and maturation of megakaryocytes, leading to increased platelet production. The molecular pathways involved include the activation of signaling cascades that promote cell survival, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.

    Romiplostim: A peptide-based thrombopoietin receptor agonist with similar applications.

Uniqueness of YM477

YM477 is unique in its high species specificity, being effective primarily in humans and chimpanzees. It also has a distinct mechanism of action compared to other thrombopoietin receptor agonists, making it a valuable compound for research and therapeutic applications .

Biological Activity

Avatrombopag hydrochloride is an oral thrombopoietin receptor agonist primarily used in the treatment of thrombocytopenia, particularly in patients with chronic liver disease and immune thrombocytopenia (ITP). This article provides a comprehensive overview of its biological activity, including pharmacokinetics, pharmacodynamics, clinical efficacy, and case studies.

Avatrombopag functions by mimicking the action of endogenous thrombopoietin (TPO), stimulating the TPO receptor (c-Mpl) on megakaryocytes and promoting platelet production. This mechanism enhances megakaryocyte differentiation and proliferation, leading to increased platelet counts in the bloodstream. Studies have shown that avatrombopag binds to a distinct site on the TPO receptor, which does not inhibit the binding of native TPO, allowing for an additive effect on megakaryocytopoiesis when combined with TPO .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics:

  • Absorption: Avatrombopag is absorbed with peak plasma concentrations occurring approximately 3-5 days post-administration. The drug exhibits a half-life of 18-21 hours, supporting once-daily dosing .
  • Metabolism: The metabolism is primarily mediated by cytochrome P450 enzymes CYP2C9 and CYP3A4. Approximately 34% of the dose is excreted unchanged in feces, with 4-hydroxy derivatives being the primary metabolites detected .
  • Food Effect: Administration under fed conditions reduces variability in absorption without affecting the overall extent of absorption .

Pharmacodynamics:

  • Platelet Count Response: Clinical studies have demonstrated that avatrombopag increases platelet counts in a dose-dependent manner. Maximum platelet counts are typically observed by 11 days post-dose, with effects lasting for several weeks .

Clinical Efficacy

Avatrombopag has been evaluated in various clinical settings:

  • Chronic Liver Disease: In patients with chronic liver disease-associated thrombocytopenia, avatrombopag showed superior efficacy compared to recombinant human TPO (rh-TPO). In a study involving 154 patients, the effective rate was significantly higher in the avatrombopag group (88.89%) compared to rh-TPO (63.41%) among Child-Pugh Class A patients .
  • Immune Thrombocytopenia: A Phase 3 trial demonstrated that avatrombopag significantly increased the cumulative number of weeks of platelet response compared to placebo (12.4 weeks vs. 0 weeks). The response rate at day 8 was also markedly higher for those treated with avatrombopag (65.63% vs. 0%) .

Case Studies

Case Study 1: Anti-PD-1 Antibody-Induced Amegakaryocytic Thrombocytopenia
Two cases were reported where patients developed acquired amegakaryocytic thrombocytopenia (AAT) following anti-PD-1 therapy. Both patients were refractory to multiple treatments including glucocorticoids and other TPO receptor agonists but showed significant improvement after switching to avatrombopag at a dose of 40 mg daily. Platelet counts normalized within two months without notable adverse effects .

Case Study 2: Chronic Liver Disease Patient
In another instance involving a patient with chronic liver disease, treatment with avatrombopag resulted in a rapid increase in platelet counts from baseline levels after just two weeks of treatment, demonstrating its effectiveness in managing thrombocytopenia associated with liver conditions .

Summary of Findings

Study/CasePopulation/ConditionTreatmentKey Findings
Clinical TrialChronic Liver DiseaseAvatrombopagHigher effective rate than rh-TPO (88.89% vs. 63.41%)
Phase 3 TrialImmune ThrombocytopeniaAvatrombopagSignificant increase in platelet response (12.4 weeks vs. 0)
Case StudyAnti-PD-1 Induced AATAvatrombopagNormalized platelet count within two months

Properties

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJSCRYBTVFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35Cl3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 30 mg of the compound of Example 13 in 1 ml of MeOH, 0.12 ml of 1M NaOH aq. was added at room temperature, and the mixture was stirred for 24 hours. After the solvent was evaporated under reduced pressure, the obtained residue was dissolved in 5 ml of EtOAc, 0.2 ml of 1M HCl was added thereto, and the mixture was stirred for a while. Then, the solvent was evaporated under reduced pressure and washed with diethylether to obtain 20 mg of 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
solvent
Reaction Step One

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